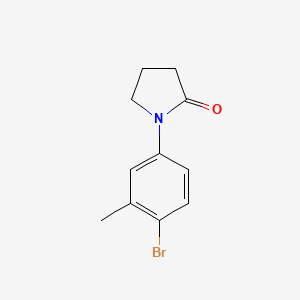

1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(4-bromo-3-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8-7-9(4-5-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHABBHGGYQEDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459152 | |

| Record name | 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197450-39-8 | |

| Record name | 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Bromo-3-methylphenyl)-2-pyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Pyrrolidinone Core Structure in Chemical Biology

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in chemical biology and drug discovery. researchgate.netfrontiersin.org Also known as 2-pyrrolidone or γ-lactam, this heterocyclic nucleus is a fundamental building block in a vast array of natural products and synthetic molecules with significant biological activity. researchgate.netnih.gov Its structural rigidity and capacity for hydrogen bonding make it an ideal framework for designing molecules that can interact with biological targets with high specificity.

The importance of the pyrrolidinone core is underscored by its presence in numerous pharmacologically important agents. nih.gov This structure is found in a wide range of natural products, including alkaloids and antibiotics. researchgate.netwikipedia.org In synthetic medicinal chemistry, the pyrrolidinone nucleus serves as a versatile starting point for developing novel therapeutic agents across various disease areas. Its derivatives have been investigated for a multitude of pharmacological effects, solidifying the pyrrolidinone core as a cornerstone of modern pharmaceutical research. researchgate.netfrontiersin.org

Overview of Existing Research on Substituted Pyrrolidinone Derivatives

The versatility of the pyrrolidinone scaffold is most evident in the diverse biological activities exhibited by its substituted derivatives. frontiersin.org Chemical modifications to the core structure, particularly substitutions on the nitrogen atom (N-1 position) and the carbon ring, can dramatically influence the pharmacological profile of the resulting compounds. nih.govresearchgate.net This has led to extensive research into creating libraries of substituted pyrrolidinones to explore their therapeutic potential.

Research has shown that these derivatives possess a broad spectrum of activities, including:

Antimicrobial and Antifungal Activity : Certain substituted pyrrolidinones have demonstrated efficacy against various strains of bacteria and fungi. researchgate.netresearchgate.net

Anticancer Properties : Many derivatives have been synthesized and evaluated as potential multi-target tyrosine kinase inhibitors and for their cytotoxic effects against cancer cell lines. researchgate.netresearchgate.net

Central Nervous System (CNS) Activity : The pyrrolidinone ring is the basis for the racetam class of drugs, known for their cognitive-enhancing effects. Other derivatives have been studied for anticonvulsant properties. wikipedia.orgnih.gov

Anti-inflammatory and Analgesic Effects : Studies have explored pyrrolidinone derivatives as potential inhibitors of cyclooxygenase (COX) enzymes, suggesting their use as anti-inflammatory and pain-relieving agents. nih.gov

Enzyme Inhibition : Substituted pyrrolidinones have been designed to inhibit various enzymes, including autotaxin and monoamine transporters, indicating their potential in treating a range of conditions from cancer to neurological disorders. nih.govnih.gov

The following table summarizes the biological activities associated with various substitutions on the pyrrolidinone ring, as reported in scientific literature.

| Derivative Class | Substitution Pattern | Reported Biological Activity |

| N-Aryl Pyrrolidinones | Phenyl or substituted phenyl group at N-1 position | Potent inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov |

| Pyrrolidine-2,5-diones | Benzhydryl or sec-butyl group at position 3 | Anticonvulsant properties. nih.gov |

| Pyrrolidinone-fused hybrids | Fused with other heterocyclic rings (e.g., oxindole) | Multi-target tyrosine kinase inhibitors for anticancer therapy. researchgate.net |

| N-Substituted Pyrrolidinones | Various primary amines condensed at N-1 position | Antibacterial activity against E. coli and S. aureus. researchgate.net |

| Pyrrolidine (B122466) Carboxamides | Substituted N-(2′-nitrophenyl) group | Mimics of proline-rich antimicrobial peptides. nih.gov |

Identification of Knowledge Gaps and Future Research Avenues for 1 4 Bromo 3 Methylphenyl Pyrrolidin 2 One

Precursor Synthesis and Intermediate Derivatization

Synthesis of 4-Bromo-3-methylaniline as a Key Starting Material

4-Bromo-3-methylaniline serves as a pivotal starting material, providing the substituted phenyl moiety for the target compound. A common and effective method for its preparation involves the reduction of a nitrated precursor.

One established route begins with 2-bromo-5-nitrotoluene. This intermediate is subjected to reduction, for instance, using Raney nickel as a catalyst under a hydrogen atmosphere. The reaction, typically carried out in a solvent like methanol, proceeds for several hours. Following the completion of the reaction, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 4-bromo-3-methylaniline, often as a solid with high purity and yield.

Another approach to synthesizing brominated anilines involves the direct bromination of a substituted nitrotoluene followed by reduction. For example, 4-nitrotoluene (B166481) can be brominated using bromine in the presence of iron. The resulting 2-bromo-4-nitrotoluene (B188816) is then reduced, often with iron in the presence of an acid, to furnish the desired 3-bromo-4-methylaniline.

The following table summarizes a representative synthesis of 4-bromo-3-methylaniline:

| Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 2-Bromo-5-nitrotoluene | Raney nickel, Hydrogen (30 psi), Methanol, 3 hours | 4-Bromo-3-methylaniline | 99% |

| 4-Nitrotoluene | 1. Bromine, Iron, 100-120°C; 2. Iron, Acid, Benzene/Water | 3-Bromo-4-methylaniline | Not specified |

Preparation of Substituted Phenyl Acetophenones (e.g., 4'-Bromo-3'-methylacetophenone) as Building Blocks

4'-Bromo-3'-methylacetophenone is another valuable intermediate and building block in the synthesis of various organic compounds. Its preparation can be achieved through a two-step process starting from 4-bromo-3-methylbenzaldehyde.

The initial step involves a Grignard reaction. 4-Bromo-3-methylbenzaldehyde is treated with methyl magnesium bromide in a suitable solvent like dry tetrahydrofuran, typically at a low temperature (e.g., 0°C) under an inert atmosphere. This reaction produces the secondary alcohol, 1-(4-bromo-3-methylphenyl)ethanol.

The subsequent step is the oxidation of the alcohol to the corresponding ketone. A common oxidizing agent for this transformation is pyridinium (B92312) chlorochromate (PCC). The reaction is generally performed in a chlorinated solvent such as dichloromethane (B109758) at room temperature. After the reaction is complete, the crude product is purified, often by column chromatography, to yield 4'-Bromo-3'-methylacetophenone.

A summary of the synthesis is presented in the table below:

| Reaction Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1. Grignard Reaction | 4-Bromo-3-methylbenzaldehyde | Methyl magnesium bromide, Tetrahydrofuran, 0°C to room temp. | 1-(4-Bromo-3-methylphenyl)ethanol | 93% |

| 2. Oxidation | 1-(4-Bromo-3-methylphenyl)ethanol | Pyridinium chlorochromate (PCC), Dichloromethane, room temp. | 4'-Bromo-3'-methylacetophenone | 87% |

Direct Synthesis Routes to the this compound Moiety

With the necessary precursors in hand, the next stage involves the construction of the N-aryl pyrrolidinone core. This can be accomplished through several direct synthetic strategies, primarily focusing on the formation of the crucial carbon-nitrogen bond between the aromatic ring and the pyrrolidinone nitrogen.

N-Arylation Strategies for Pyrrolidinone Construction

N-arylation reactions are powerful methods for forming the bond between an aryl group and a nitrogen atom. Transition metal-catalyzed cross-coupling reactions are particularly prominent in this context.

The Goldberg reaction , a copper-catalyzed N-arylation of amides, is a viable method for synthesizing 1-aryl-2-pyrrolidinones. This reaction typically involves the coupling of an aryl halide (in this case, an appropriately substituted 4-bromo-3-methylphenyl halide) with 2-pyrrolidinone (B116388) in the presence of a copper catalyst and a suitable base. The efficiency of this reaction can be significantly enhanced by the use of specific ligands. For instance, derivatives of the natural amino acid L-proline, such as (S)-N-methylpyrrolidine-2-carboxylate, have been shown to be effective ligands for copper-catalyzed N-arylation of amides under relatively mild conditions. The reaction conditions are optimized by screening various bases, solvents, and temperatures, with potassium phosphate (B84403) often being an effective base and dimethyl sulfoxide (B87167) (DMSO) a suitable solvent.

Another powerful N-arylation method is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is highly versatile for the formation of C-N bonds. In the context of synthesizing this compound, this would involve the reaction of 2-pyrrolidinone with a 4-bromo-3-methylphenyl halide (or triflate) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and a wide variety of electron-rich and sterically hindered phosphine ligands have been developed for this purpose.

Cyclization Reactions for Pyrrolidinone Ring Formation

An alternative approach to constructing the 1-aryl-pyrrolidin-2-one scaffold is through cyclization reactions. These methods build the pyrrolidinone ring from acyclic precursors that already contain the N-aryl moiety.

One such strategy involves the reaction of an aniline (B41778) with a suitable four-carbon synthon that can undergo cyclization to form the lactam ring. A common precursor for the pyrrolidinone ring is γ-butyrolactone or its derivatives. The reaction between an aniline, such as 4-bromo-3-methylaniline, and γ-butyrolactone can lead to the formation of the corresponding N-aryl-pyrrolidin-2-one, often under acidic or basic catalysis and elevated temperatures. This method relies on the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the lactone, followed by ring-opening and subsequent intramolecular amidation to form the new five-membered ring.

Another cyclization approach starts with donor-acceptor cyclopropanes. These strained three-membered rings can undergo ring-opening with N-nucleophiles like anilines, followed by cyclization to produce γ-lactams. This method provides a route to 1,5-disubstituted pyrrolidin-2-ones. The process can be catalyzed by Lewis acids, such as nickel perchlorate, to facilitate the initial ring-opening step. The subsequent lactamization can be promoted by heating in the presence of an acid.

Stereochemical Control in Pyrrolidinone Synthesis

While this compound itself is achiral, the synthesis of analogues with stereocenters on the pyrrolidinone ring requires methods that allow for stereochemical control. The development of stereoselective syntheses of substituted pyrrolidinones is an active area of research.

One strategy to achieve stereocontrol is through asymmetric cycloaddition reactions . For example, the [3+2] cycloaddition between chiral N-tert-butanesulfinylimines (acting as 1-azadienes) and azomethine ylides can produce densely substituted pyrrolidines with high diastereoselectivity. The sulfinyl group acts as a chiral auxiliary, directing the stereochemical outcome of the cycloaddition. Subsequent modification of the resulting pyrrolidine (B122466) can yield enantiomerically enriched pyrrolidinone derivatives.

Enzyme-catalyzed reactions also offer a powerful tool for stereoselective synthesis. Imine reductases (IREDs) have been employed for the stereocomplementary reduction of 2-aryl-substituted pyrrolines to produce chiral 2-aryl-substituted pyrrolidines with excellent enantioselectivity. By selecting the appropriate enzyme, either the (R) or (S) enantiomer can be obtained in high optical purity. These chiral pyrrolidines can then serve as precursors for chiral pyrrolidinone analogues.

Furthermore, hydrozirconation-cyclization sequences of chiral N-allyl oxazolidines provide a diastereoselective route to substituted pyrrolidines. The stereochemistry is controlled during the Lewis acid-mediated cyclization step, and the resulting pyrrolidines can be converted to the corresponding pyrrolidinones.

These stereocontrolled methodologies are crucial for the synthesis of chiral analogues of this compound, which may have applications in medicinal chemistry and materials science where specific stereoisomers are often required for desired biological activity or material properties.

Enantioselective and Diastereoselective Approaches

The synthesis of chiral pyrrolidinone structures, such as analogues of this compound, requires precise control over stereochemistry. Enantioselective and diastereoselective methods are crucial for producing single, desired stereoisomers, which is often essential for biological activity.

Diastereoselective Synthesis: A variety of strategies have been developed to control diastereoselectivity in the formation of substituted pyrrolidine rings. One-pot multicomponent reactions (MCRs) have proven effective in constructing highly substituted pyrrolidine derivatives with multiple stereogenic centers in a single operation. nih.gov For example, asymmetric MCRs involving optically active phenyldihydrofuran, N-tosyl imino esters, and silane (B1218182) reagents can yield pyrrolidines as single diastereomers in high yields. nih.gov

Another powerful technique involves [3+2] cycloaddition reactions. The use of a chiral auxiliary, such as an N-tert-butanesulfinylimine group on a 1-azadiene, allows for the highly diastereoselective synthesis of densely substituted pyrrolidines when reacted with azomethine ylides. acs.org This approach can create up to four stereogenic centers with excellent control. Similarly, organometallic complexes can serve as stereodirecting elements. An η4-dienetricarbonyliron complex, for instance, can control the facial selectivity of hydride attack during a cascade double reductive amination, leading to 2-dienyl-substituted pyrrolidines with excellent diastereoselectivity. acs.org

Copper-promoted intramolecular aminooxygenation of alkenes represents another efficient route. This method can produce 2,5-cis- and 2,5-trans-pyrrolidines with excellent diastereoselectivity, demonstrating its utility in creating specific stereochemical arrangements. nih.gov

Enantioselective Synthesis: For enantioselective synthesis, palladium-catalyzed α-arylation of N-Boc pyrrolidine is a notable method. This protocol involves the deprotonation of N-Boc pyrrolidine using s-BuLi and a chiral ligand like (−)-sparteine, followed by a transmetalation and a Negishi coupling with an aryl bromide. acs.org This strategy allows for the creation of chiral 2-aryl pyrrolidines, and by using different chiral ligands (e.g., (+)-sparteine surrogate), products with the opposite configuration can be accessed. acs.org This methodology has been successfully applied to the synthesis of various biologically active molecules. acs.org

| Method | Key Feature | Stereochemical Control | Reference |

| Asymmetric Multicomponent Reaction | One-pot synthesis with multiple components | High diastereoselectivity | nih.gov |

| [3+2] Cycloaddition | Use of N-tert-butanesulfinyl chiral auxiliary | Excellent diastereoselectivity | acs.org |

| Cascade Reductive Amination | η4-dienetricarbonyliron stereodirecting group | Excellent diastereoselectivity | acs.org |

| Intramolecular Aminooxygenation | Copper-promoted cyclization of alkenes | Excellent diastereoselectivity | nih.gov |

| Palladium-Catalyzed α-Arylation | Chiral ligand-mediated deprotonation | High enantioselectivity | acs.org |

Resolution Techniques for Racemic Mixtures (e.g., of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one)

When stereoselective syntheses are not employed, the product is often a racemic mixture containing equal amounts of both enantiomers. The separation of these enantiomers, known as resolution, is a critical step. A classic and effective method for this is the formation and separation of diastereomeric salts using a chiral resolving agent.

This technique has been successfully applied to resolve racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), an analogue structurally related to the title compound. nih.govdrugs.ie The process involves reacting the racemic mixture with an enantiomerically pure chiral acid, such as dibenzoyl-D-tartaric acid, in a suitable solvent like refluxing ethanol. nih.gov This reaction forms a mixture of two diastereomeric salts.

Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. nih.gov Once a pure diastereomeric salt is isolated, the desired enantiomer is liberated by treatment with a base (e.g., aqueous sodium carbonate) to neutralize the chiral acid. drugs.ie The other enantiomer can then be recovered from the mother liquor, often by using the opposite enantiomer of the resolving agent (e.g., dibenzoyl-L-tartaric acid). drugs.ie

The enantiomeric purity of the separated products is typically confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) on a chiral column (e.g., Chiralpak AD), which can verify enantiomeric excess (ee) values greater than 98%. nih.gov

| Step | Description | Reagents/Conditions | Outcome | Reference |

| 1. Salt Formation | Reaction of the racemic base with a chiral acid to form diastereomeric salts. | Racemic pyrovalerone, dibenzoyl-D-tartaric acid, refluxing ethanol. | Mixture of two diastereomeric salts. | nih.govdrugs.ie |

| 2. Separation | Separation of the diastereomeric salts based on differences in solubility. | Recrystallization from a solvent mixture (e.g., CH₂Cl₂/hexane). | Isolation of one pure diastereomeric salt. | nih.gov |

| 3. Liberation | Release of the pure enantiomer from its salt. | Aqueous Na₂CO₃, followed by extraction. | Pure (2R)-pyrovalerone. | drugs.ie |

| 4. Purity Analysis | Confirmation of enantiomeric purity. | Chiral HPLC (Chiralpak AD column). | Enantiomeric excess >98%. | nih.gov |

Sustainable and Efficient Synthetic Protocols (e.g., Aqueous Medium Reactions)

The development of sustainable and efficient synthetic methods is a key goal in modern chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials. Several green chemistry approaches are applicable to the synthesis of pyrrolidinone derivatives.

One established industrial process is the ammonolysis of γ-butyrolactone in the liquid phase. Notably, the presence of water in this reaction system has been found to improve the selectivity towards the desired 2-pyrrolidone product. chemicalbook.com This highlights the potential for using water, a benign solvent, to enhance reaction outcomes.

Multicomponent reactions (MCRs) can also be designed under green conditions. An ultrasound-promoted, one-pot synthesis of substituted 3-pyrrolin-2-ones has been developed using citric acid as a biodegradable and inexpensive additive in ethanol, a green solvent. rsc.org The use of ultrasound irradiation can significantly shorten reaction times and improve yields, offering an energy-efficient alternative to conventional heating. rsc.org

Furthermore, the synthesis of N-aryl-substituted pyrrolidines has been achieved in water through the iridium-catalyzed transfer hydrogenation of diketones in the presence of anilines. nih.gov This method showcases the feasibility of performing complex catalytic transformations in an aqueous medium, which is highly desirable from an environmental perspective. nih.gov

| Protocol | Key Feature | Sustainability Aspect | Example Application | Reference |

| Liquid Phase Ammonolysis | Reaction of γ-butyrolactone and ammonia. | Use of water improves selectivity. | Synthesis of 2-pyrrolidone. | chemicalbook.com |

| Ultrasound-Promoted MCR | One-pot reaction with citric acid additive. | Green solvent (ethanol), energy efficiency (ultrasound). | Synthesis of substituted 3-pyrrolin-2-ones. | rsc.org |

| Catalytic Transfer Hydrogenation | Iridium-catalyzed reductive amination of diketones. | Reaction performed in water. | Synthesis of N-aryl-substituted pyrrolidines. | nih.gov |

Derivative Synthesis and Structural Modifications (e.g., 3-Amino, 4-Bromo, 4-Substituted Pyrrolidinone Derivatives)

The synthesis of derivatives through structural modification of the pyrrolidinone core is essential for exploring structure-activity relationships and developing new compounds. Methodologies exist for introducing various substituents at different positions of the ring.

3-Amino Pyrrolidinone Derivatives: Optically active 3-amino-pyrrolidinone derivatives are valuable intermediates. One synthetic route starts from chiral precursors like (R)-2,4-Diaminobutyric acid dihydrochloride, which can be cyclized to form the corresponding 3-amino-pyrrolidin-2-one. chemicalbook.com

4-Bromo and 4-Substituted Pyrrolidinone Derivatives: Introducing a bromine atom onto the N-phenyl ring, as in the title compound, can be achieved through standard aromatic substitution reactions on the aniline precursor before the pyrrolidinone ring is formed. For instance, a related compound, 1-(2-Bromo-4-nitrophenyl)pyrrolidine, is synthesized by reacting 1-bromo-2-fluoro-5-nitrobenzene with pyrrolidine in the presence of a base like K₂CO₃. chemicalbook.com A similar strategy could be employed using a bromo-methyl-aniline precursor to synthesize this compound.

General synthesis of N-substituted pyrrolidin-2-ones is commonly achieved by the condensation of γ-butyrolactone (GBL) with a wide variety of primary amines at high temperatures (200-300°C). researchgate.net This direct approach allows for the introduction of diverse aryl groups, including substituted ones like 4-bromo-3-methylphenyl.

For substitution on the pyrrolidine ring itself, more complex strategies are needed. Densely substituted pyrrolidines can be synthesized enantiospecifically from starting materials like serine. A key step in this approach is a tandem Wittig-Michael reaction, which constructs the fully substituted pyrrolidine ring system. Multicomponent reactions also provide a versatile platform for accessing diversely substituted pyrrolidine derivatives in a single step. tandfonline.com

| Derivative Type | Synthetic Strategy | Key Reagents/Precursors | Reference |

| 3-Amino | Cyclization of a chiral amino acid derivative. | (R)-2,4-Diaminobutyric acid dihydrochloride | chemicalbook.com |

| N-Aryl (Bromo-substituted) | Nucleophilic aromatic substitution on a bromo-fluoro-nitrobenzene. | 1-bromo-2-fluoro-5-nitrobenzene, pyrrolidine, K₂CO₃ | chemicalbook.com |

| N-Substituted | Condensation of GBL with a primary amine. | γ-Butyrolactone (GBL), primary amine | researchgate.net |

| C-Substituted (Poly-substituted) | Tandem Wittig-Michael reaction. | Serine-derived hemiaminal |

Influence of Halogenation on Pharmacological Profiles (e.g., Bromine Atom Effects on Reactivity and Lipophilicity)

The introduction of halogen atoms, particularly bromine, into a molecular scaffold is a common strategy in drug design to modulate a compound's physicochemical properties and pharmacological activity. The bromine atom on the phenyl ring of this compound significantly impacts its lipophilicity and ability to form specific intermolecular interactions.

Effects on Lipophilicity: Lipophilicity, often quantified as the log P value, is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADMET) properties. mdpi.comresearchgate.net Halogenation, especially with heavier halogens like bromine, generally increases a molecule's lipophilicity. nih.gov This increased lipophilicity can enhance the compound's ability to cross biological membranes, such as the blood-brain barrier, which may be advantageous for drugs targeting the central nervous system. However, excessively high lipophilicity can lead to reduced aqueous solubility and increased metabolic turnover. researchgate.net Studies on various molecular scaffolds have consistently shown that substituting a hydrogen atom with a bromine atom leads to an increase in the molecule's retention in reversed-phase chromatography, a common experimental measure of lipophilicity. nih.govnih.gov

Effects on Reactivity and Binding: Beyond its effect on lipophilicity, bromine can directly participate in intermolecular interactions with biological targets through a phenomenon known as halogen bonding. A halogen bond is a non-covalent interaction where the electropositive region on the outer side of the halogen atom (the "sigma-hole") interacts with a nucleophilic site, such as an oxygen or nitrogen atom, on a receptor. These bonds can be highly directional and specific, contributing significantly to the binding affinity and selectivity of a ligand for its target protein. The presence of bromine on the phenyl ring can therefore introduce new, favorable binding interactions that may be absent in non-halogenated analogs, potentially leading to enhanced biological potency.

| Structural Modification | Physicochemical Effect | Potential Pharmacological Impact | Reference |

|---|---|---|---|

| Addition of Bromine Atom | Increases lipophilicity (log P) | Enhanced membrane permeability; potential for improved CNS penetration | mdpi.comresearchgate.netnih.gov |

| Presence of Bromine Atom | Enables halogen bonding | Increased binding affinity and selectivity for the target receptor |

Effects of Methyl Substitution on Biological Recognition and Metabolic Stability

The methyl group, though small, can have a profound impact on a molecule's pharmacological profile by influencing its interaction with biological targets and its susceptibility to metabolic degradation. acs.orgnih.gov

Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance. acs.org Placing a methyl group on the ring can block a potential site of hydroxylation, thereby preventing or slowing down metabolic degradation. acs.orgnih.gov This "metabolic blocking" can increase the compound's half-life and bioavailability. Studies have shown that introducing a methyl group can suppress metabolism at distant sites on the molecule, possibly by altering the way the molecule is recognized by the metabolizing enzyme. acs.org This strategy has been successfully employed to improve the stability of various drug candidates. acs.org

| Structural Feature | Observed Effect | Consequence | Reference |

|---|---|---|---|

| Methyl Group on Aromatic Ring | Participates in CH-π and hydrophobic interactions | Can improve binding affinity and selectivity for the target | nih.govresearchgate.net |

| Methyl Group on Aromatic Ring | Blocks potential sites of enzymatic oxidation (metabolic hotspot) | Increases metabolic stability and prolongs duration of action | acs.orgnih.gov |

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional shape of a molecule is a key determinant of its biological activity. researchgate.net Unlike flat aromatic rings, the saturated pyrrolidinone ring is non-planar and flexible. nih.govnih.gov This flexibility allows it to exist in various conformations, a phenomenon known as "pseudorotation". nih.govnih.gov The ring can pucker into different "envelope" or "twisted" shapes.

The specific conformation adopted by the pyrrolidinone ring can be influenced by the nature and position of its substituents. nih.gov For instance, substituents at the C-4 position can control the ring's puckering, favoring either a C-4-exo or C-4-endo envelope conformer. nih.gov This conformational preference is critical because it dictates the spatial orientation of all other substituents on the ring, affecting how the molecule interacts with its biological target. A molecule's ability to adopt the correct "bioactive conformation" is essential for optimal receptor binding. researchgate.net Therefore, SAR studies often involve synthesizing conformationally constrained analogs to "lock" the molecule into a desired shape and test its activity. Understanding the relationship between the preferred conformation and bioactivity is a powerful tool in rational drug design. nih.gov

Impact of Pyrrolidinone Ring Substitutions on Target Interaction

While the N-phenyl group is crucial for one class of interactions, substituents on the pyrrolidinone ring itself provide another avenue for modulating biological activity. digitellinc.com The size, stereochemistry, and electronic properties of these substituents can drastically alter target interaction and pharmacological outcomes. nih.govnih.gov

For example, in a series of pyrrolidine-2,5-dione derivatives studied for anticonvulsant activity, the substituent at the 3-position of the ring was found to be a strong determinant of the activity profile. nih.gov Derivatives with bulky, non-aromatic substituents like sec-butyl or benzhydryl at this position showed potent activity in specific seizure models. nih.gov This suggests that the 3-position interacts with a specific pocket on the target receptor where steric bulk is well-tolerated or even beneficial. Similarly, substitutions at other positions can be used to fine-tune properties like basicity and receptor affinity. nih.gov

| Position | Substituent Type | Effect on Anticonvulsant Activity |

|---|---|---|

| Position 3 | Benzhydryl or Isopropyl | Favorable protection in scPTZ test |

| Position 3 | Methyl or Unsubstituted | More active in MES test |

| Position 3 | sec-Butyl | Positively affects activity |

SAR of Spiro-Fused Pyrrolidinone Derivatives

Fusing the pyrrolidinone ring to another cyclic system via a common spiro-carbon atom creates a spiro-fused derivative. nih.gov This structural modification results in a rigid, three-dimensional scaffold that can explore chemical space more effectively than its simpler, non-fused counterparts. bohrium.commdpi.com Spiro-pyrrolidine skeletons are found in numerous pharmacologically important agents with diverse activities, including antitumor, antibacterial, and antitubercular properties. mdpi.comnih.gov

The increased rigidity of the spiro-fused system reduces the number of possible conformations, which can be advantageous. By pre-organizing the pharmacophoric elements into a specific spatial arrangement, these molecules can have higher affinity and selectivity for their target, as less entropy is lost upon binding. nih.gov SAR studies of spiro-oxindole pyrrolidine derivatives, for example, have shown that the nature of the substituents on both the oxindole (B195798) and pyrrolidine rings significantly influences cytotoxicity against cancer cell lines. nih.gov Specifically, electron-donating or weak electron-withdrawing groups on the phenyl ring of the oxindole moiety were correlated with higher activity. nih.gov

| Spiro-Fused Scaffold | Reported Biological Activity | Reference |

|---|---|---|

| Spiro[pyrrolidine-3,3-oxindoles] | Anticancer (HDAC2 inhibitors) | nih.gov |

| Spiro[benzofuran-pyrrolidine] | Antitumor | mdpi.com |

| Spiro[indenoquinoxaline-pyrrolidines] | Antimicrobial, Antidiabetic | nih.gov |

| Spiro[chromeno[3,4-a]pyrrolizine-indoline] | Antibacterial (DNA gyrase inhibitors) | rsc.org |

SAR of Pyrrolidine-2,5-dione and Other Pyrrolidinone Scaffolds

The pyrrolidinone core can be modified to create different scaffolds, such as the pyrrolidine-2,5-dione (succinimide) ring. This scaffold is a cornerstone of several established anticonvulsant drugs. SAR studies in this class have confirmed that the biological activity is critically dependent on the substituents at both the imide nitrogen (N1 position) and the 3-position of the heterocyclic ring. researchgate.net

In extensive studies of N-phenylpyrrolidine-2,5-diones, it was found that the nature of the substituent on the phenyl ring and at the 3-position of the dione (B5365651) ring dictates the type and potency of anticonvulsant activity. nih.gov For instance, changing the substituent at the 3-position from a small methyl group to a larger benzhydryl group can shift the activity profile between different seizure models (MES vs. scPTZ), indicating interaction with different biological targets or different binding modes within the same target. nih.gov This highlights the modularity of the pyrrolidinone scaffold, where distinct regions of the molecule can be independently modified to optimize different aspects of its pharmacological profile. nih.govresearchgate.net

Biological Activities and Pharmacological Targets Associated with Pyrrolidinone Derivatives

Monoamine Transporter Inhibition (Dopamine, Norepinephrine (B1679862), Serotonin)

Derivatives of the pyrrolidinone structure have been identified as potent inhibitors of monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine (B1211576) (DAT), norepinephrine (NET), and serotonin (B10506) (SERT) from the synaptic cleft. nih.gov Inhibition of these transporters can modulate neurotransmitter levels, a mechanism central to the treatment of various neurological and psychiatric disorders. nih.gov

Research into pyrovalerone, or 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, and its analogs has shown that this class of compounds can act as potent and selective inhibitors of DAT and NET, with significantly less activity at SERT. nih.gov For instance, the lead compound, racemic pyrovalerone, demonstrates strong inhibitory potency on dopamine reuptake, a characteristic attributed almost entirely to its (S)-enantiomer. nih.gov

Studies on other pyrrolidine (B122466) analogs have also revealed potent inhibition of the vesicular monoamine transporter 2 (VMAT2), which is crucial for loading monoamines into synaptic vesicles. acs.orgnih.gov Certain pyrrolidine derivatives inhibit dopamine uptake into vesicles with high potency, with some analogs showing Kᵢ values in the nanomolar range. nih.gov For example, one N-propane-1,2(R)-diol analog demonstrated a Kᵢ of 45 nM for the inhibition of dopamine uptake into vesicles. nih.gov Another study found that specific methylene (B1212753) truncated pyrrolidines could inhibit dopamine uptake much more potently than they inhibited binding to the VMAT2 site, suggesting interaction with an alternative site on the transporter. acs.orgnih.gov

| Compound | Target | Potency (nM) | Reference |

|---|---|---|---|

| (S)-Pyrovalerone | DAT (Kᵢ) | 18.1 | nih.gov |

| (S)-Pyrovalerone | DA Uptake (IC₅₀) | 16.3 | nih.gov |

| 4-difluoromethoxyphenethyl analog (11f) | VMAT2 DA Uptake (Kᵢ) | 45 | nih.gov |

| Methylene truncated pyrrolidine (22) | VMAT2 DA Uptake (Kᵢ) | 9.3 | acs.org |

A key feature of certain pharmacologically active pyrrolidinone derivatives is their selectivity for monoamine transporters over postsynaptic receptors. A subset of pyrovalerone analogs was evaluated for affinity at various dopamine (D₁, D₂, D₃) and serotonin (5HT₁ₐ, 5HT₁ₑ, 5HT₁ₒ) receptors and was found to have no significant binding at these sites. nih.gov This selectivity is advantageous as it may reduce the potential for side effects associated with off-target receptor interactions. While direct binding data for 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one is not specified in the reviewed literature, the profile of related compounds suggests that high affinity for monoamine transporters can be achieved without significant interaction with these dopamine and serotonin receptor subtypes. nih.gov

Kinase Inhibition Potentials (e.g., CDK2)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their deregulation is a hallmark of many cancers. nih.gov This makes them attractive targets for anticancer drug development. nih.gov Certain pyrrolidinone derivatives have been identified as potent inhibitors of these enzymes, particularly CDK2.

A novel series of pyrrolidine-carboxamide derivatives demonstrated efficient inhibition of CDK2, with IC₅₀ values ranging from 15 to 31 nM, which compares favorably to the reference drug dinaciclib (B612106) (IC₅₀ = 20 nM). nih.gov These compounds showed preferential inhibitory activity against the CDK2 isoform over other CDK isoforms. nih.gov The binding of these inhibitors typically occurs in the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins like the retinoblastoma (RB) protein and thereby halting cell cycle progression. nih.gov

The kinase inhibitory activity of pyrrolidinone derivatives often translates into potent cytotoxic effects against various cancer cell lines. The same pyrrolidine-carboxamide derivatives that inhibited CDK2 also showed significant antiproliferative activity against human cancer cell lines, including A-549 (lung), MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon). nih.gov

One derivative, compound 7g, was particularly potent, with a mean IC₅₀ of 0.90 µM across the cell lines, exceeding the potency of the standard chemotherapeutic agent doxorubicin (B1662922) (IC₅₀ = 1.10 µM). nih.gov Notably, this compound inhibited the A-549, MCF-7, and HT-29 cell lines more efficiently than doxorubicin. nih.gov It is important to note that these compounds exhibited no cytotoxic effects against a non-cancerous human mammary gland epithelial cell line (MCF-10A), suggesting a degree of selectivity for cancer cells. nih.gov

| Cell Line | Cancer Type | Compound 7g IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| A-549 | Lung | 0.85 | 1.02 | nih.gov |

| MCF-7 | Breast | 0.92 | 1.15 | nih.gov |

| Panc-1 | Pancreatic | 0.95 | 0.98 | nih.gov |

| HT-29 | Colon | 0.88 | 1.25 | nih.gov |

Antimicrobial and Antifungal Evaluations

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The pyrrolidinone scaffold has served as a basis for the development of compounds with significant antibacterial and antifungal properties. frontiersin.org

Various studies have demonstrated the efficacy of pyrrolidin-2-one derivatives against a panel of pathogenic bacteria. uomustansiriyah.edu.iqresearchgate.net In one study, newly synthesized pyrrolidin-2-one derivatives were tested against Escherichia coli, Staphylococcus aureus, Staphylococcus epidermidis, and Klebsiella sp., with some of the compounds showing good antibacterial activity.

Another study synthesized a series of pyrrolidine-thiazole derivatives and evaluated their activity against both Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli, Salmonella typhimurium) bacteria. frontiersin.orgbiointerfaceresearch.com One compound containing a 4-fluorophenyl substituent was particularly effective against the Gram-positive strains B. cereus and S. aureus, with Minimum Inhibitory Concentration (MIC) values comparable to the reference antibiotic gentamicin. frontiersin.org

| Bacterial Strain | Compound 51a MIC (µg/mL) | Gentamicin MIC (µg/mL) | Reference |

|---|---|---|---|

| Bacillus cereus | 21.70 ± 0.36 | 22.65 ± 0.21 | frontiersin.org |

| Staphylococcus aureus | 30.53 ± 0.42 | 22.17 ± 0.47 | frontiersin.org |

Antifungal Spectrum of Activity

Pyrrolidinone derivatives have demonstrated notable potential as antifungal agents. Studies have revealed that the introduction of various substituents on the pyrrolidinone core can lead to significant activity against a range of fungal pathogens. For instance, certain metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide have shown significant antifungal properties. nih.gov While the ligand itself may be inactive, its metal complexes exhibit good activity against fungal species such as Aspergillus niger and Candida albicans. nih.gov

The antifungal efficacy of these derivatives is often attributed to the lipophilicity of the molecules, which allows them to penetrate the lipid membranes of fungal cells, thereby disrupting cellular processes. nih.gov The specific substitution pattern on the phenyl ring of 1-arylpyrrolidinone derivatives can influence the antifungal spectrum and potency. For example, the presence of halogen atoms, such as bromine, on an aromatic ring has been associated with antimicrobial activity in various classes of compounds. nih.gov This suggests that a compound like this compound could exhibit antifungal properties, although direct testing is required for confirmation.

Table 1: Antifungal Activity of Selected Pyrrolidinone Derivatives

| Compound/Derivative Class | Fungal Species | Activity/Observation | Reference |

| Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide | Aspergillus niger, Candida albicans | Significant antifungal activity observed with metal complexes, while the ligand alone was inactive. | nih.gov |

| 2,6-dipiperidino-1,4-dibromobenzene | Various microbes | Halogen substituents were noted to be important for bioactivity. | nih.gov |

Other Biological Activities

Beyond their antifungal effects, pyrrolidinone derivatives have been investigated for a wide array of other biological activities, including anti-inflammatory, antioxidant, aldose reductase inhibitory, anticonvulsant, and antiviral properties.

Anti-inflammatory Properties

Several pyrrolidinone derivatives have been identified as having anti-inflammatory effects. The mechanism of action for some of these compounds involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For example, a study on ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate demonstrated inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov

Research on N-methyl-(2S,4R)-trans-4-hydroxy-l-proline, a derivative of proline which contains a pyrrolidine ring, has shown potent anti-inflammatory activity by decreasing the immunoreactivity of iNOS, TNF-alpha, COX-2, and NF-kB. nih.gov Another study on a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, also demonstrated significant anti-inflammatory activity, particularly after repeated administration. mdpi.com These findings suggest that the pyrrolidinone scaffold can be a valuable template for the design of new anti-inflammatory agents. The anti-inflammatory potential of this compound would likely be influenced by the specific electronic and steric effects of the bromo and methyl substituents on the phenyl ring.

Table 2: Anti-inflammatory Activity of Selected Pyrrolidinone-related Compounds

| Compound | Model/Target | Key Findings | Reference |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1 and COX-2 inhibition | Showed inhibitory activity with IC50 values of 314 µg/mL (COX-1) and 130 µg/mL (COX-2). | nih.gov |

| N-methyl-(2S,4R)-trans-4-hydroxy-l-proline | Carrageenan-induced edema and peritonitis | Significantly decreased inflammatory markers like iNOS, TNF-alpha, and COX-2. | nih.gov |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema | Showed potent anti-inflammatory activity, especially after repeated dosing. | mdpi.com |

Antioxidant Activity

The antioxidant potential of pyrrolidinone derivatives has also been a subject of investigation. These compounds can exert their antioxidant effects through various mechanisms, including free radical scavenging. A study on a series of pyrrolidin-2-one derivatives found that many of the synthesized compounds exhibited potent or moderate antioxidant activity when tested using the DPPH free radical scavenging method. researchgate.net

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is considered a therapeutic strategy for preventing diabetic complications. nih.govnih.gov Various classes of compounds, including some with heterocyclic scaffolds, have been explored as aldose reductase inhibitors (ARIs). nanobioletters.com Research in this area has led to the development of several ARIs, with some reaching clinical trials. researchgate.net

The general structure of many ARIs includes a cyclic imide or a carboxylic acid moiety. researchgate.net While direct studies on 1-arylpyrrolidin-2-ones as aldose reductase inhibitors are not extensively documented in the provided search results, the structural features of the pyrrolidinone ring could potentially allow for interaction with the active site of the aldose reductase enzyme. The development of spiro-oxazolidinone and spiro-morpholinone acetic acid derivatives as aldose reductase inhibitors, which share some structural similarities with pyrrolidinone derivatives, suggests that this class of compounds could be a promising area for further investigation. openmedicinalchemistryjournal.com

Anticonvulsant and Antiviral Activities

The pyrrolidinone nucleus is a well-established pharmacophore in the field of anticonvulsant drugs. Levetiracetam, a prominent antiepileptic drug, is a pyrrolidinone derivative. Research has shown that various 3-substituted pyrrolidine-2,5-dione derivatives exhibit broad-spectrum anticonvulsant properties in animal models. nih.govmdpi.com The anticonvulsant activity of these compounds is often associated with their ability to modulate neuronal excitability, potentially through interaction with ion channels. nih.gov

In addition to anticonvulsant activity, some pyrrolidinone derivatives have been explored for their antiviral potential. While specific data on the antiviral activity of this compound is not available, the broader class of pyrrolidine-containing compounds has been a source of antiviral agents.

Advanced Computational and Theoretical Investigations of 1 4 Bromo 3 Methylphenyl Pyrrolidin 2 One

Quantum Chemical Studies

Quantum chemical studies provide fundamental insights into the electronic characteristics of a molecule, which are crucial for understanding its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G*, would be instrumental in determining its optimized geometry and electronic properties.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value Range | Structural Influence |

| C-N (amide) bond length | 1.35 - 1.40 Å | Partial double bond character due to resonance. |

| C=O (amide) bond length | 1.22 - 1.25 Å | Typical for a carbonyl group in an amide. |

| C-Br bond length | 1.88 - 1.92 Å | Consistent with an aryl bromide. |

| Dihedral Angle (Phenyl-N) | 30° - 50° | Steric hindrance from the ortho-methyl group. |

Note: These values are estimations based on computational studies of similar N-aryl amides and bromophenyl compounds.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromo-3-methylphenyl ring, particularly on the bromine and methyl-substituted aromatic system, which can act as an electron donor. The LUMO is likely to be distributed over the pyrrolidin-2-one ring, specifically the carbonyl group, which is electron-withdrawing and can act as an electron acceptor.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Based on related bromophenyl compounds, the HOMO-LUMO gap for this molecule is predicted to be in a range that would indicate moderate stability and reactivity, making it a viable candidate for various chemical transformations.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy Range (eV) | Description |

| HOMO | -6.5 to -5.5 | Primarily located on the substituted phenyl ring. |

| LUMO | -1.5 to -0.5 | Primarily located on the pyrrolidin-2-one moiety. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Indicates moderate chemical stability. |

Note: These values are estimations based on FMO analyses of structurally similar aromatic and heterocyclic compounds.

The Electron Localization Function (ELF) is a method used to visualize the localization of electrons in a molecule, providing a clear picture of chemical bonds and lone pairs. wikipedia.org For this compound, an ELF analysis would be expected to show high localization around the covalent bonds (C-C, C-H, C-N, C-O, C-Br) and in the regions of lone pairs on the oxygen and bromine atoms. This analysis helps in understanding the molecule's reactivity from the perspective of electron pair domains.

Natural Population Analysis (NPA) is a technique for calculating the atomic charges and orbital populations within a molecule. uni-rostock.de This method provides a more chemically intuitive picture of the electron distribution compared to other methods like Mulliken population analysis. In this compound, NPA would likely reveal a significant negative charge on the carbonyl oxygen atom and a partial positive charge on the adjacent carbonyl carbon and amide nitrogen atoms. The bromine atom would also carry a partial negative charge due to its high electronegativity. This charge distribution is critical for understanding the molecule's electrostatic potential and its ability to participate in non-covalent interactions such as hydrogen bonding.

Table 3: Predicted Natural Population Analysis Charges for Key Atoms

| Atom | Predicted Charge (e) | Implication |

| O (carbonyl) | -0.5 to -0.7 | Potential hydrogen bond acceptor. |

| N (amide) | -0.3 to -0.1 | Partial positive character due to resonance. |

| C (carbonyl) | +0.4 to +0.6 | Electrophilic center. |

| Br | -0.1 to -0.2 | Electronegative center. |

Note: These charge estimations are based on general principles and NPA studies of amides and halogenated aromatic compounds.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential for predicting how a molecule might interact with biological targets and for understanding its conformational flexibility.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com Given the structural motifs present in this compound, several potential biological targets could be considered for docking studies. The pyrrolidin-2-one scaffold is present in a number of compounds with diverse biological activities.

For instance, derivatives of pyrrolidin-2-one have been investigated as inhibitors of various enzymes. Docking studies could explore the binding of this compound to the active sites of enzymes where the pyrrolidin-2-one ring could act as a scaffold, and the substituted phenyl ring could engage in hydrophobic and halogen bonding interactions. The carbonyl oxygen could act as a hydrogen bond acceptor, while the aromatic ring could participate in π-π stacking or hydrophobic interactions with amino acid residues in the binding pocket. The bromine atom could also form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.

The prediction of molecular parameters and stable conformations is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its physical and biological properties. For this compound, computational methods can be used to predict key bond lengths, bond angles, and dihedral angles.

The conformation of the molecule is largely determined by the rotational barrier around the N-aryl bond. Due to the presence of the methyl group at the ortho position of the phenyl ring, steric hindrance would likely lead to a non-planar conformation where the phenyl ring is twisted relative to the plane of the pyrrolidin-2-one ring. This twist angle would be a key conformational parameter. Molecular dynamics simulations could be employed to explore the conformational landscape of the molecule and identify the most stable low-energy conformers. These simulations would provide insights into the flexibility of the molecule and how its shape might adapt upon binding to a biological target.

Theoretical Elucidation of Reaction Mechanisms

Theoretical and computational chemistry offer powerful tools for understanding the intricate details of chemical reactions. For molecules like this compound, these methods can elucidate the pathways through which the molecule is formed, predict its reactivity, and explain the distribution of products. Such studies provide insights that are often inaccessible through experimental means alone.

The Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecular system as a function of its geometry. By analyzing the PES for a reaction, chemists can identify the most likely pathway from reactants to products. This pathway, known as the minimum energy path, proceeds through transition states (energy maxima) and intermediates (local energy minima).

While specific PES analyses for the synthesis of this compound are not extensively detailed in published literature, studies on related pyrrolidinone derivatives provide a model for how such an analysis would proceed. For example, computational studies on the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones have utilized DFT (Density Functional Theory) calculations to map out the reaction mechanism. beilstein-journals.org These studies propose that the main product is favorably formed by following the pathway with the lowest activation energy barrier (ΔG#) on the PES. beilstein-journals.org A similar approach for this compound would involve mapping the energy landscape for its synthesis, likely a cyclization reaction, to identify the key transition states and intermediates, thereby providing a detailed molecular-level understanding of its formation.

When a reaction can yield more than one product, the distribution of those products can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control: Under kinetic control (typically at lower temperatures and shorter reaction times), the major product is the one that is formed fastest. This corresponds to the reaction pathway with the lowest activation energy. wikipedia.orgyoutube.com

Thermodynamic Control: Under thermodynamic control (typically at higher temperatures and longer reaction times, allowing for equilibrium to be established), the major product is the most stable one, which corresponds to the product with the lowest Gibbs free energy. wikipedia.orglibretexts.org

| Control Type | Favored Conditions | Determining Factor | Product Characteristic |

| Kinetic Control | Low Temperature, Short Reaction Time | Lowest Activation Energy (Ea) | Formed fastest |

| Thermodynamic Control | High Temperature, Long Reaction Time | Lowest Gibbs Free Energy (G) | Most stable |

Solid-State and Supramolecular Chemistry Studies

The arrangement of molecules in the solid state dictates the macroscopic properties of a material. Supramolecular chemistry investigates the interactions between molecules, such as hydrogen bonding and van der Waals forces, which govern this arrangement. X-ray diffraction and computational analyses are key techniques in this field.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule and its arrangement within a crystal. mdpi.com While the specific crystal structure of this compound has not been reported, analysis of closely related compounds, such as 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, provides valuable insights. nih.gov

In this related structure, the pyrrolidine (B122466) ring was found to adopt a distorted envelope conformation. nih.gov The plane of the bromobenzene (B47551) ring and the pyrrolidine ring are typically oriented at a significant dihedral angle to each other. nih.gov An SCXRD analysis of this compound would determine its crystal system, space group, and precise unit cell dimensions, as well as intramolecular bond lengths and angles.

Below is a table showing representative crystallographic data that would be obtained from such an analysis, based on published data for similar organic molecules. mdpi.com

| Parameter | Example Data | Description |

| Chemical Formula | C₁₁H₁₂BrNO | The elemental composition of the molecule. |

| Formula Weight | 254.12 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group of the crystal. |

| a, b, c (Å) | a = 10.1, b = 8.9, c = 12.5 | The dimensions of the unit cell. |

| α, β, γ (°) | α = 90, β = 98.5, γ = 90 | The angles of the unit cell. |

| Volume (ų) | 1115 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

Hirshfeld surface analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal. mdpi.comnih.gov It maps the regions of close contact between adjacent molecules, providing a detailed picture of the forces that hold the crystal together. nih.gov The surface can be color-coded to highlight different types of interactions and their relative strengths.

For bromophenyl-containing compounds, Hirshfeld analysis reveals significant contributions from various contacts. nih.gov The analysis generates two-dimensional "fingerprint plots" that summarize the different types of intermolecular contacts and their relative prevalence. iucr.org Key interactions typically include H···H, C···H/H···C, Br···H/H···Br, and O···H/H···O contacts. nih.govnih.gov The percentage contributions of these interactions are crucial for understanding the crystal packing.

The following table shows typical contributions from different intermolecular contacts for related bromophenyl compounds, illustrating what would be expected for this compound. nih.govnih.gov

| Intermolecular Contact | Typical Contribution (%) | Description |

| H···H | 40 - 45% | Represents contacts between hydrogen atoms on adjacent molecules; often the most frequent interaction. |

| C···H / H···C | 15 - 20% | Interactions involving carbon and hydrogen atoms, indicative of C-H···π interactions. |

| Br···H / H···Br | 10 - 15% | Halogen bonding and other contacts involving the bromine atom and hydrogen atoms. |

| O···H / H···O | 5 - 10% | Contacts involving the carbonyl oxygen and hydrogen atoms, often part of hydrogen bonds. |

| C···C | 5 - 10% | Indicates π-π stacking interactions between aromatic rings. |

Hydrogen bonds are among the most important directional interactions in supramolecular chemistry. Although this compound lacks traditional hydrogen bond donors like N-H or O-H groups, it can participate in weaker C—H···O hydrogen bonds. The carbonyl oxygen of the pyrrolidinone ring acts as a hydrogen bond acceptor, while activated C-H groups on the phenyl and pyrrolidinone rings can act as donors.

In the crystal structures of similar compounds, these C—H···O interactions are often observed linking molecules into dimers or chains. nih.goviucr.org For instance, molecules can be linked into dimers generating specific ring motifs, or they can form chains that propagate along a crystallographic axis. nih.goviucr.org In addition to C—H···O bonds, weaker C—H···Br and C—H···π interactions can further stabilize the three-dimensional crystal packing, creating a robust supramolecular architecture. nih.gov The specific network formed would be determined by the most energetically favorable arrangement of these diverse, weaker interactions.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves acylation of pyrrolidine with a halogenated aryl carbonyl chloride. For example, reacting 4-bromo-3-methylbenzoyl chloride with pyrrolidine under basic conditions (e.g., K₂CO₃) in anhydrous DMF or acetonitrile at 60–80°C for 12–24 hours . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

- Methodological Answer : Use - and -NMR to confirm the pyrrolidin-2-one ring and substituents. Key signals include:

- -NMR: δ 1.90–2.10 (m, 4H, pyrrolidine CH₂), δ 3.50–3.70 (m, 2H, N–CH₂), δ 7.20–7.60 (m, 3H, aromatic H) .

- -NMR: δ 175–178 ppm (C=O), δ 120–140 ppm (aromatic C with Br and CH₃ substituents) .

Compare with analogs like 1-(4-bromophenyl)pyrrolidin-2-one to distinguish methyl group effects .

Q. What computational tools predict the compound’s physicochemical properties?

- Methodological Answer : Use Schrödinger’s QikProp or SwissADME to calculate logP (~2.8), solubility (≤10 µM in water), and topological polar surface area (~30 Ų). Molecular dynamics simulations (e.g., GROMACS) model conformational stability of the pyrrolidinone ring under physiological conditions .

Advanced Research Questions

Q. How do substituent variations (e.g., Br vs. F or CH₃) impact biological activity in pyrrolidinone derivatives?

- Methodological Answer : Conduct a SAR study using analogs (e.g., 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one ). Key findings:

| Substituent | logP | Binding Affinity (nM)* | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| Br | 2.8 | 150 | 45 |

| F | 2.1 | 220 | 60 |

| CH₃ | 3.0 | 90 | 30 |

| *Against a kinase target. Bromine enhances lipophilicity and target engagement but reduces metabolic stability compared to fluorine . |

Q. What crystallographic challenges arise in resolving the 3D structure, and how are they addressed?

- Methodological Answer : The bromine atom creates heavy-atom effects, complicating phase determination. Use SHELXD/SHELXE for experimental phasing with single-crystal X-ray data (λ = 0.7107 Å). Refinement in SHELXL with anisotropic displacement parameters for Br and methyl groups resolves disorder in the aryl ring . Report Flack parameter to confirm absolute configuration if chiral centers exist .

Q. How can conflicting bioactivity data in different assays be reconciled?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, redox environment) or off-target effects. For example, if a kinase inhibition assay (IC₅₀ = 150 nM) contradicts cellular viability data (EC₅₀ = 1.2 µM), perform:

- Counter-screening against related kinases.

- Cellular thermal shift assays (CETSA) to confirm target engagement .

- Metabolomics (LC-MS) to identify interference from metabolites .

Q. What strategies improve aqueous solubility for in vivo studies without compromising activity?

- Methodological Answer :

- Prodrug approach : Introduce a phosphate group at the pyrrolidinone nitrogen, cleaved in vivo by phosphatases .

- Co-solvents : Use 10% DMSO/90% PEG-400 for IP/IV administration (tested in murine models) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) to enhance bioavailability .

Data Contradiction Analysis

Q. Why do computational docking results sometimes conflict with experimental binding data?

- Methodological Answer : Common issues include:

- Protein flexibility : Rigid docking (AutoDock Vina) may miss induced-fit movements. Use flexible docking (e.g., Glide SP) or MD-based approaches .

- Solvent effects : Include explicit water molecules in docking grids to model hydrogen-bonding networks .

Validate with mutagenesis (e.g., Ala-scanning of predicted binding residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。